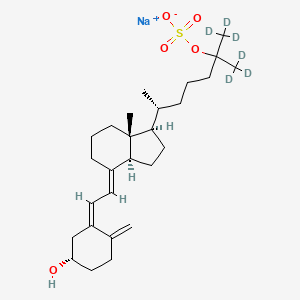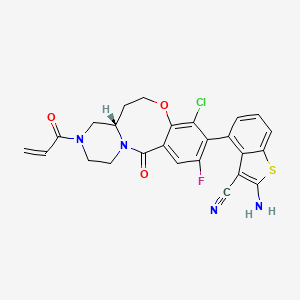
KRAS G12C inhibitor 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 18 is a small molecule compound designed to target and inhibit the KRAS G12C mutation, which is a common driver mutation in various cancers, particularly non-small cell lung cancer. This mutation involves a substitution of glycine with cysteine at position 12 in the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. This compound binds covalently to the mutant cysteine residue, thereby inhibiting the oncogenic activity of the KRAS protein.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 18 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes optimizing reaction conditions, purification methods, and formulation techniques to produce the compound in bulk quantities suitable for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
KRAS G12C inhibitor 18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of KRAS G12C mutation in cancer cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers harboring the KRAS G12C mutation.
Mechanism of Action
KRAS G12C inhibitor 18 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in the G12C variant. This binding locks the KRAS protein in an inactive state, preventing it from transmitting pro-growth signals to downstream effectors. The inhibition of KRAS G12C disrupts the signaling pathways that drive cancer cell proliferation and survival, leading to tumor regression .
Comparison with Similar Compounds
KRAS G12C inhibitor 18 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the KRAS G12C mutation. Similar compounds include:
Sotorasib: Another KRAS G12C inhibitor with a similar mechanism of action but different chemical structure.
Adagrasib: A KRAS G12C inhibitor with distinct pharmacokinetic properties and clinical efficacy.
MRTX849: A KRAS G12C inhibitor known for its potent anti-tumor activity in preclinical models.
Each of these compounds has unique features and advantages, but this compound stands out for its specific binding characteristics and potential therapeutic benefits .
Properties
Molecular Formula |
C25H20ClFN4O3S |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C25H20ClFN4O3S/c1-2-19(32)30-7-8-31-13(12-30)6-9-34-23-15(25(31)33)10-17(27)21(22(23)26)14-4-3-5-18-20(14)16(11-28)24(29)35-18/h2-5,10,13H,1,6-9,12,29H2/t13-/m0/s1 |
InChI Key |
FLOCSULDJZSEOQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl |
Canonical SMILES |
C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


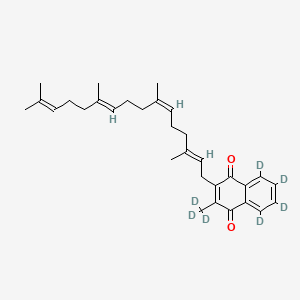
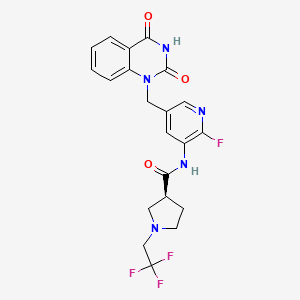
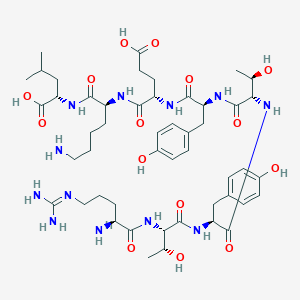
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
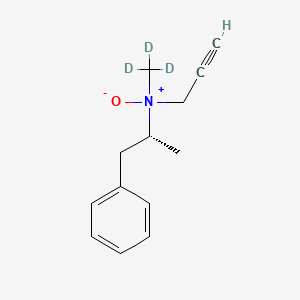
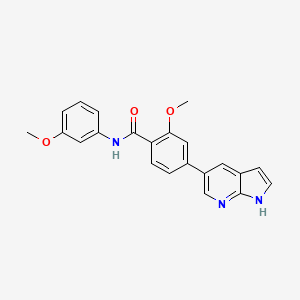
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
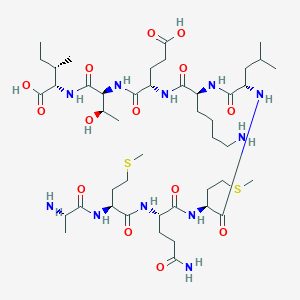
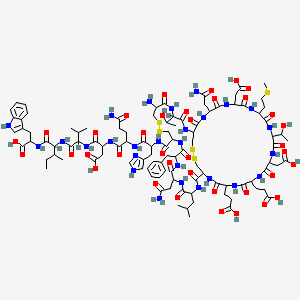
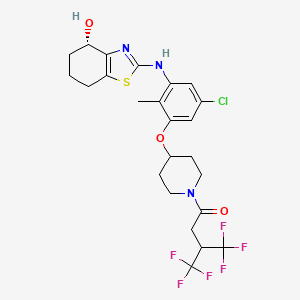
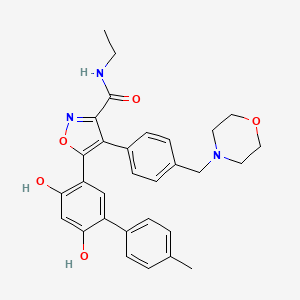
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
